molecular formula C16H19N3O4 B10977409 Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate CAS No. 727374-12-1

Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate

Cat. No.: B10977409
CAS No.: 727374-12-1
M. Wt: 317.34 g/mol
InChI Key: UNJFTJROBXMBIH-UHFFFAOYSA-N
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Description

Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate is a complex organic compound that features an isoxazole ring, a urea moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate typically involves multiple steps. One common method starts with the preparation of the isoxazole ring, which can be achieved through a (3 + 2) cycloaddition reaction involving nitrile oxides and alkynes . The tert-butyl group is introduced to the isoxazole ring through alkylation reactions. The urea moiety is then formed by reacting the isoxazole derivative with an isocyanate. Finally, the benzoate ester is introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts such as Cu(I) or Ru(II) may be employed to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles, amines, and oxazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The benzoate ester can facilitate the compound’s entry into cells, allowing it to exert its effects intracellularly .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-(5-methylisoxazol-3-yl)ureido)benzoate
  • Methyl 2-(3-(5-ethylisoxazol-3-yl)ureido)benzoate
  • Methyl 2-(3-(5-phenylisoxazol-3-yl)ureido)benzoate

Uniqueness

Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate is unique due to the presence of the tert-butyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities .

Properties

CAS No.

727374-12-1

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

methyl 2-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]benzoate

InChI

InChI=1S/C16H19N3O4/c1-16(2,3)12-9-13(19-23-12)18-15(21)17-11-8-6-5-7-10(11)14(20)22-4/h5-9H,1-4H3,(H2,17,18,19,21)

InChI Key

UNJFTJROBXMBIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2C(=O)OC

solubility

16.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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